Product packaging for Gesapax multi(Cat. No.:CAS No. 8073-61-8)

Gesapax multi

Cat. No.: B13791277
CAS No.: 8073-61-8
M. Wt: 448.4 g/mol
InChI Key: YPMKDPSTEMDBJG-UHFFFAOYSA-N
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Description

Contextualization of S-Triazine Herbicides in Agrochemical Research

S-triazines, or symmetric triazines, are a group of herbicides used extensively in global agriculture to control broadleaf weeds and grasses. nih.gov Their primary mechanism of action is the inhibition of photosynthesis at photosystem II (PSII), which they achieve by targeting the D1 protein in the photosynthetic electron transport chain. mdpi.commissouri.edu This disruption of photosynthesis is lethal to susceptible plants. ontosight.ai

The widespread use of s-triazines is attributed to their broad-spectrum efficacy, cost-effectiveness, and flexibility in application. mdpi.comresearchgate.net They can be applied to control weeds in major crops such as corn, sugarcane, sorghum, and pineapple. researchgate.netdnsgb.com.ua Research into s-triazine herbicides has been significant, focusing not only on their efficacy but also on their environmental persistence. nih.govunl.edu These compounds and their residues are frequently detected in soil and water systems due to their chemical stability and relatively long half-lives. mdpi.comnih.gov This has led to extensive studies on their degradation pathways, including microbial bioremediation, to understand and manage their environmental presence. unl.eduresearchgate.net

Historical Development and Academic Significance of Methylthiotriazines (Ametryn and Prometryn)

The herbicidal properties of triazines were first discovered in 1952. chemicalbook.com This led to the development and commercialization of simazine (B1681756) in 1958, marking the beginning of a new era in chemical weed control. unl.edu Within the broader s-triazine family, the methylthiotriazines are distinguished by a methylthio group (-SCH3) attached to the triazine ring. chemicalbook.com Ametryn (B1665967) and prometryn (B1678245) are two of the most significant compounds in this subgroup. bcpcpesticidecompendium.orgwaterquality.gov.au

Ametryn (N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) was developed as a selective herbicide for controlling annual broadleaf weeds and grasses in crops like sugarcane, pineapple, and bananas. waterquality.gov.aumedkoo.com Its structure allows it to be absorbed through the roots and leaves of plants. core.ac.uk

Prometryn (N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) is another selective, methylthiotriazine herbicide used to manage annual grasses and broadleaf weeds, particularly in cotton and celery. mdpi.comnih.gov Like ametryn, it functions by inhibiting photosynthesis and can be taken up by both roots and foliage. core.ac.uknih.gov The academic significance of these compounds lies in their widespread use, which has prompted extensive research into their mode of action, selectivity, and environmental fate. mdpi.commdpi.com

Classification and Structural Archetypes within Triazine Herbicides

Triazine herbicides are classified based on the substituent at the C2 position of the 1,3,5-triazine (B166579) ring. This classification creates distinct groups with different properties and applications. chemicalbook.combcpcpesticidecompendium.org The three main structural archetypes are chlorotriazines, methoxytriazines, and methylthiotriazines. bcpcpesticidecompendium.org

The general chemical structure of triazine herbicides features a core triazine ring with various functional groups attached. chemicalbook.com The differences in these attached groups determine the specific properties of the herbicide.

Chlorotriazines: This group is characterized by a chlorine atom (-Cl). Atrazine (B1667683), a component of Gesapax Combi, is a prominent member of this class. apvma.gov.aubcpcpesticidecompendium.org Other examples include simazine and propazine. bcpcpesticidecompendium.org These herbicides are typically absorbed by the roots. chemicalbook.com

Methoxytriazines: These herbicides have a methoxy (B1213986) group (-OCH3) and include compounds like prometon (B51717) and atraton. bcpcpesticidecompendium.org

Methylthiotriazines: Characterized by a methylthio group (-SCH3), this class includes ametryn and prometryn. bcpcpesticidecompendium.org These compounds are noted for their ability to be absorbed by both leaves and roots, giving them contact and residual activity. core.ac.uk

The table below summarizes the key structural features of these triazine archetypes.

Triazine ArchetypeKey SubstituentRepresentative Compounds
Chlorotriazines-ClAtrazine, Simazine, Propazine, Cyanazine bcpcpesticidecompendium.org
Methoxytriazines-OCH3Prometon, Atraton, Secbumeton bcpcpesticidecompendium.org
Methylthiotriazines-SCH3Ametryn, Prometryn, Terbutryn (B1682747), Desmetryn bcpcpesticidecompendium.orgwaterquality.gov.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23Cl2N5O3S B13791277 Gesapax multi CAS No. 8073-61-8

Properties

CAS No.

8073-61-8

Molecular Formula

C17H23Cl2N5O3S

Molecular Weight

448.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H17N5S.C8H6Cl2O3/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h6H,5H2,1-4H3,(H2,10,11,12,13,14);1-3H,4H2,(H,11,12)

InChI Key

YPMKDPSTEMDBJG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

Mechanistic Elucidation of Herbicidal Activity

Inhibition of Photosystem II Electron Transport

The primary mode of action for both ametryn (B1665967) and prometryn (B1678245) is the inhibition of photosynthesis. nih.govnih.gov Specifically, these triazine herbicides disrupt the electron transport chain within Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts. researchgate.netwaterquality.gov.au This disruption occurs at the reducing side of PSII, where the herbicides block the flow of electrons from the primary electron acceptor, a bound plastoquinone (B1678516) known as QA, to the secondary electron acceptor, another plastoquinone molecule designated as QB. icm.edu.pl By interrupting this electron transfer, the herbicides effectively halt the entire photosynthetic process. This inhibition prevents the production of ATP and NADPH, the energy-rich molecules necessary for carbon dioxide fixation and the synthesis of sugars. waterquality.gov.au

Molecular Interactions at the D1 Protein Binding Site

The inhibitory effect of ametryn and prometryn is highly specific, targeting a particular protein within the PSII complex known as the D1 protein. icm.edu.plnih.gov This protein contains a specific binding niche for the QB plastoquinone. icm.edu.pl Ametryn and prometryn act as competitive inhibitors, binding to this same niche and physically displacing the QB molecule. researchgate.net This binding is a result of various non-covalent interactions between the herbicide molecule and the amino acid residues that form the binding pocket on the D1 protein.

The QB binding niche is formed by amino acids located in the region between the D and E helices of the D1 protein. icm.edu.pl Key amino acid residues involved in the binding of triazine herbicides include serine, histidine, and others, which form a network of interactions that stabilize the herbicide within the binding site. icm.edu.plresearchgate.net The structural integrity and amino acid sequence of this binding site are highly conserved across a wide range of plant and algal species, explaining the broad-spectrum activity of these herbicides. nih.gov However, minor variations in the amino acid sequence can lead to differences in binding affinity and, consequently, herbicide tolerance or resistance.

Downstream Biochemical and Physiological Cascades in Target Organisms

The blockage of electron transport in PSII initiates a cascade of detrimental biochemical and physiological events within the target plant. The immediate consequence is the cessation of photosynthesis, leading to a halt in the production of carbohydrates. However, plant death is not primarily due to starvation. Instead, the continued absorption of light energy by the chlorophyll (B73375) molecules in the PSII antenna complex, without a proper outlet for this energy through electron transport, leads to the formation of highly reactive and damaging molecules.

The excess excitation energy results in the formation of triplet chlorophyll, which can react with molecular oxygen to produce singlet oxygen, a highly potent reactive oxygen species (ROS). waterquality.gov.au This and other ROS, such as superoxide (B77818) radicals and hydrogen peroxide, cause widespread cellular damage through lipid peroxidation of membranes, protein degradation, and DNA damage. This oxidative stress leads to the rapid breakdown of cellular integrity, resulting in chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of the plant.

Comparative Analysis of Ametryn and Prometryn Action

Ametryn and prometryn, both being methylthio-s-triazines, share a very similar primary mechanism of action. nih.govnih.gov They both effectively inhibit PSII by binding to the D1 protein. researchgate.net However, subtle differences in their chemical structures can lead to variations in their efficacy, selectivity, and metabolic fate within plants.

Studies comparing the two herbicides have revealed differences in their phytotoxicity to various plant species. For instance, in studies on corn, both ametryn and prometryn caused significant injury when applied post-emergence. bioone.orgcambridge.org Research on the seagrass Halophila ovalis indicated that ametryn was more potent than prometryn, with a lower concentration required to inhibit photosynthesis by 50%. nih.gov

The following table summarizes some of the key properties and findings related to the herbicidal action of ametryn and prometryn:

FeatureAmetrynPrometryn
Chemical Class Methylthio-s-triazineMethylthio-s-triazine
Primary Target D1 protein in Photosystem IID1 protein in Photosystem II
Mechanism Inhibition of electron transportInhibition of electron transport
Binding Site QB niche on D1 proteinQB niche on D1 protein
Downstream Effect Generation of Reactive Oxygen SpeciesGeneration of Reactive Oxygen Species
Comparative Potency Higher potency observed in some species (e.g., Halophila ovalis) nih.govLower potency observed in some species compared to ametryn nih.gov

These differences in potency and selectivity can be attributed to slight variations in how each molecule interacts with the D1 binding site and how they are metabolized by different plant species.

Environmental Dynamics and Biogeochemical Cycling

Degradation Pathways in Environmental Matrices

The breakdown of Ametryn (B1665967) in the environment occurs through several key pathways, including photodegradation, microbial action, and hydrolysis, with rates and products varying significantly based on the specific environmental matrix and conditions.

Ametryn is susceptible to degradation by sunlight (photolysis), particularly in aqueous environments. nih.gov The rate of this breakdown can be influenced by factors such as pH and the presence of photosensitizing substances.

Kinetics: In laboratory studies using a photoreactor at pH 6.5 and 15°C, Ametryn exhibited a half-life of 10.2 hours. rayfull.net The presence of natural photosensitizers, such as humic substances found in many surface waters, can accelerate this process. For instance, the addition of 1% acetone (B3395972) as a test photosensitizer reduced the photolytic half-life of Ametryn to just 3.3 hours. nih.gov The rate of photolysis has also been observed to increase with decreasing pH. nih.gov In contrast, under natural sunlight conditions at pH 7, Ametryn showed slower degradation over a 30-day period. europa.eu Another study reported a photolysis rate of 0.0033 per day in water. usda.gov

Product Characterization: The primary mechanism of photodegradation upon 254 nm irradiation is proposed to be an addition-elimination reaction. uc.pt This process involves several key transformations:

Photohydrolysis: The main photoreaction involves the substitution of the methylthio group (-SCH₃) with a hydroxyl group (-OH), yielding 2-hydroxyatrazine as a major photoproduct. uc.ptresearchgate.net

N-Dealkylation: The ethylamino and isopropylamino side chains can be cleaved, resulting in de-N-alkylated products. nih.govuc.pt One such product identified is 4-ethylamino-6-isopropylamino-(1,3,5)-triazine. uc.pt

S-Oxidation: Oxidation of the sulfur atom is another identified pathway. nih.gov

The table below summarizes key findings on Ametryn's photodegradation.

ParameterFindingConditions
Half-life (t½) 10.2 hoursPhotoreactor, pH 6.5, 15°C rayfull.net
Half-life (t½) 3.3 hoursWith 1% acetone (photosensitizer) nih.gov
Degradation Rate 0.0033 / dayWater usda.gov
Primary Photoproduct 2-hydroxyatrazineAqueous solution uc.ptresearchgate.net
Other Photoproducts De-N-alkylated metabolitesAqueous solution nih.govuc.pt

Microbial activity is a significant route for Ametryn degradation in soil, although the process can be slow. nih.govrayfull.net The median half-life of Ametryn in soil due to microbial degradation is reported to be 62 days. rayfull.net However, other studies have noted a wider range, from 9.6 to 38 days via aerobic soil metabolism epa.gov and between 70 and 250 days depending on climate. farmag.co.za The process involves microorganisms utilizing the herbicide as a substrate, leading to its breakdown. nih.gov

Mechanisms: Several microorganisms have been identified that can degrade Ametryn. The entomopathogenic fungus Metarhizium brunneum and bacterial strains phylogenetically related to Pseudomonas aeruginosa and Pseudomonas fulva have demonstrated tolerance and degradation capabilities. researchgate.netplos.org The degradation process often begins with the adsorption of Ametryn onto the microbial cell surface, followed by transport into the cell and enzymatic breakdown. nih.gov Key enzymatic pathways include oxidation, hydrolysis, and the involvement of Glutathione (B108866) S-transferases (GSTs), which are known to detoxify s-triazine herbicides. nih.govplos.org

Metabolite Profiling: Studies with Metarhizium brunneum have identified several key metabolites, indicating multiple transformation pathways. researchgate.netresearchgate.net

Hydroxylation: Similar to photodegradation, the primary metabolite formed is 2-hydroxy atrazine (B1667683), where the methylthio group is replaced by a hydroxyl group. researchgate.net

S-Demethylation: Removal of the methyl group from the sulfur atom results in S-demethylated ametryn. researchgate.net

N-Dealkylation: The removal of the ethyl group produces deethylametryn. researchgate.net

Side-chain Hydroxylation: Another identified metabolite is ethyl hydroxylated ametryn. researchgate.net

The presence of these metabolites demonstrates that fungi and bacteria can attack the herbicide at the methylthio group, the ethylamino side-chain, and the isopropylamino side-chain. nih.govresearchgate.net

MetaboliteTransformation PathwayIdentified in Cultures of
2-hydroxy atrazine Hydrolysis of methylthio groupMetarhizium brunneum researchgate.net
S-demethylated ametryn S-Oxidation / DemethylationMetarhizium brunneum researchgate.net
Deethylametryn N-DealkylationMetarhizium brunneum researchgate.net
Ethyl hydroxylated ametryn Side-chain C-oxidationMetarhizium brunneum researchgate.net

Ametryn is generally stable to hydrolysis in neutral, weakly acidic, and weakly alkaline media. nih.gov Significant degradation through hydrolysis is not considered an important environmental fate process under typical environmental conditions (pH 5 to 9). nih.gov One study reported a hydrolysis half-life of 368 days. epa.gov However, hydrolysis is accelerated under strongly acidic (pH 1) or strongly alkaline (pH 13) conditions. herts.ac.uk The primary transformation product of hydrolysis under these extreme conditions is the herbicidally-inactive 6-hydroxy derivative, 2-hydroxy atrazine. herts.ac.uk

Environmental Transport and Distribution

The movement of Ametryn through the environment is largely dictated by its interaction with soil and water, its solubility, and its tendency to adsorb to particles.

Ametryn's mobility in soil is highly variable, ranging from low to very high depending on the soil's characteristics. nih.govrayfull.net

Adsorption and Desorption: The primary factors influencing Ametryn's adsorption to soil are organic matter content and clay content. aip.orgresearchgate.netscielo.br Sorption is generally higher in soils with high organic matter and a high cation-exchange capacity. researchgate.netufu.br The organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, has been reported to range from 69 to 530, indicating variable mobility. nih.govrayfull.net

Studies comparing paddy field soil (higher in clay and organic matter) with irrigation canal soil (sandy clay) found that adsorption was higher in the paddy soil. aip.orgaip.org For instance, at an initial concentration of 30 mg/L, 79.58% of Ametryn was adsorbed in paddy soil compared to 65% in the canal soil. aip.org Conversely, desorption was higher in the irrigation canal soil, suggesting the molecules were more weakly bound. aip.orgaip.org This indicates that Ametryn can be released back into the aqueous phase from soil particles, posing a risk of transport to nearby water bodies. aip.orgaip.org Sorption processes typically reach an apparent equilibrium within approximately 6 hours. aip.orgscielo.br

The table below shows adsorption data from a comparative soil study.

Soil TypeInitial Concentration (mg/L)Percent Adsorbed (%)
Paddy Field Soil 146.7
1050.83
3079.58
Irrigation Canal Soil 125.8
1065.45
3065.0

Data adapted from a 2023 study on paddy and irrigation canal soils. aip.org

Leaching Potential: Due to its persistence and moderate to high mobility in many soil types, Ametryn has the potential to leach into groundwater. farmag.co.zaepa.gov Its pKa of 4.1 indicates that it will exist partially in a cationic (positively charged) form in the environment, and cations tend to adsorb more strongly to soils with organic carbon and clay than their neutral counterparts. nih.govrayfull.net Nonetheless, its mobility in sandy and loamy soils presents a risk of transport to surface and groundwater. epa.gov Increased leaching has been observed in sandy soils compared to those with higher clay content. researchgate.net

Once in an aquatic system, Ametryn can remain dissolved in the water column or partition to suspended solids and bottom sediments. nih.govrayfull.net This partitioning is influenced by the same factors that control soil adsorption, primarily the organic carbon content of the sediment. acs.org

Estuarine and river sediments act as reservoirs for Ametryn. acs.orghuji.ac.il Studies have shown that the sorption coefficient (Koc) is significantly higher in downstream sediments, which often have higher organic carbon content, compared to upstream sediments. huji.ac.il The order of sorption affinity among several triazines was found to be terbutryn (B1682747) > terbuthylazine (B1195847) > ametryn > atrazine. huji.ac.il

Desorption from sediments can act as a long-term source of contamination to the overlying water column. acs.org The process of desorption can exhibit hysteresis, meaning the desorption path is not a simple reversal of the sorption path, which can make the compound more persistent in the sediment phase. scielo.bracs.org Given its relative stability and mobility, Ametryn can be transported via runoff and leaching from agricultural fields, leading to the contamination of surface waters like rivers and streams. farmag.co.zaresearchgate.net

Atmospheric Volatilization and Potential for Long-Range Transport

The potential for atmospheric volatilization and subsequent long-range transport of the active components of Gesapax multi, Ametryn and Atrazine, is a significant factor in their environmental distribution.

Atrazine has a notable potential for atmospheric release through volatilization following its application. cdc.gov Studies have shown that cumulative volatilization of atrazine from agricultural fields can account for up to 14% of the applied amount, with factors such as tillage practices influencing the rate of release; for instance, conventionally tilled fields showed higher volatilization (14%) compared to no-till fields (9%). cdc.govnih.gov Once in the atmosphere, atrazine can exist in both vapor and particulate phases, which facilitates its transport over significant distances. cdc.gov Evidence for long-range transport is substantiated by the detection of atrazine in areas far from its point of application. For example, atrazine has been detected 100–300 km from the nearest application area and was found in 76% of rainwater samples at a background site in Eagle Harbor, Michigan, indicating its capacity for atmospheric travel. nih.govcdc.gov The annual loading of atrazine into Lake Michigan from atmospheric deposition was estimated to be 1.04 x 10³ kg/year . nih.govcdc.gov The slower volatilization rate of atrazine compared to some other herbicides is offset by its longer soil half-life, which allows it to be available for volatilization over a more extended period. core.ac.uk

Information on the atmospheric volatilization of Ametryn is less abundant in the reviewed literature. However, like atrazine, its potential for atmospheric transport is recognized, particularly through spray drift during application and wind erosion of soil particles to which it is adsorbed. waterquality.gov.au

Persistence and Environmental Half-Lives in Diverse Compartments

The persistence of Ametryn and Atrazine in the environment is a key determinant of their potential for long-term ecological impact. This persistence is often quantified by their environmental half-life, which can vary significantly depending on the environmental compartment (soil, water, sediment) and prevailing conditions.

Atrazine is characterized as being not very persistent to moderately persistent in surface soils, with reported half-lives commonly ranging from 14 to 109 days. cdc.gov However, under certain conditions, its persistence can be much greater, with observations of it persisting in some soils for up to 4 years. cdc.gov In aquatic environments, the half-life of atrazine is generally longer, ranging from 3.2 days to as long as 7-8 months. ccme.ca Degradation in aquatic systems is slow, and in some cases, no degradation has been observed. cdc.gov Factors such as soil type, temperature, and microbial activity significantly influence its half-life. For example, in a study on sandy loam soil, atrazine and its metabolites disappeared rapidly, with half-lives ranging from 6.2 to 8.4 days. researchgate.netresearchgate.net In contrast, under sunlight, the persistence of atrazine in a red-yellow latosol was found to be 10 days. researchgate.net

Ametryn generally exhibits greater persistence in soil compared to atrazine. researchgate.net Its half-life in soils is reported to be between 70 and 250 days, depending on soil type and weather conditions. orst.edu In a study on red-yellow latosol, ametryn showed greater persistence at 70 days after application compared to atrazine, and its persistence under sunlight was 144 days. researchgate.net This persistence, combined with its high water solubility, gives it the potential to leach into water bodies. orst.edu

Below is a table summarizing the environmental half-lives of Ametryn and Atrazine in different compartments.

Bioaccumulation and Bioconcentration in Non-Target Biota

Bioaccumulation, the process by which organisms accumulate chemicals from their environment, and bioconcentration, the uptake from water, are critical for understanding the ecological risk of Ametryn and Atrazine to non-target organisms.

Uptake and Distribution in Aquatic Organisms

Atrazine is readily taken up by a variety of aquatic organisms, including algae, invertebrates, and fish. unl.eduresearchgate.net In algae, uptake is extremely rapid, with nearly 90% of the total uptake occurring within the first hour of exposure. unl.edu The distribution within organisms can vary. For instance, in the bivalve Anodontites trapesialis, the visceral mass, foot, and mantle plus siphon showed the highest levels of atrazine bioaccumulation. researchgate.net In the cattail plant (Typha latifolia), atrazine was found to be distributed throughout the plant tissues, with higher concentrations in the leaves compared to the roots and rhizome. researchgate.net

Ametryn is also absorbed by aquatic organisms. zenodo.org It can be taken up by fish through various routes, including orally or through the gills, and can subsequently be distributed and bioconcentrated in different tissues. zenodo.org Studies have detected ametryn residues in freshwater bivalves and river sediments, indicating its uptake by aquatic biota. researchgate.net

Interspecies Variations in Bioaccumulation Potential

Significant variations in the potential for bioaccumulation of Ametryn and Atrazine exist among different species.

For Atrazine , bioconcentration factors (BCFs), which indicate the extent of accumulation, vary widely. For example, BCFs for atrazine have been reported to range from 0.8 for crayfish to 480 for mayfly nymphs. ccme.ca In a study of freshwater algae, green algae consistently showed a higher accumulation of atrazine than diatoms. unl.edu The BCFs for green algae ranged from 130.5 to 324.1, while for diatoms, they ranged from 8.0 to 45.5. unl.edu In fish, the bioconcentration of atrazine is generally considered to be limited. core.ac.uk

For Ametryn , studies have also shown its potential for bioconcentration in aquatic organisms. In tilapia (Oreochromis niloticus), the mean bioconcentration factor for ametryn was found to be 1.730. embrapa.br Ametryn is considered moderately toxic to fish and highly toxic to crustaceans. orst.edu

The table below presents a summary of the bioconcentration factors for Ametryn and Atrazine in various aquatic organisms.

Evolutionary Biology of Herbicide Resistance

Mechanisms of Resistance Development in Weed Biotypes

Weed populations have evolved sophisticated mechanisms to survive herbicide applications. These are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov Both mechanisms have been observed in weeds resistant to the triazine herbicides found in Gesapax multi.

Target-Site Mutations and Alterations (e.g., D1 protein)

The most prevalent mechanism of resistance to triazine herbicides is a modification of the herbicide's target site. hracglobal.com Ametryn (B1665967) and Atrazine (B1667683) act by binding to the D1 protein, a key component of the Photosystem II reaction center in chloroplasts, thereby blocking electron transport. cropj.commdpi.com This binding site is encoded by the chloroplast gene psbA. mdpi.comerudit.org

In the vast majority of triazine-resistant weed species, a single point mutation in the psbA gene is responsible for resistance. cropj.comresearchgate.net This mutation leads to an amino acid substitution at position 264 of the D1 protein, where serine is replaced by glycine (B1666218) (Ser264Gly). researchgate.netunl.edu This seemingly minor change significantly reduces the binding affinity of triazine herbicides to the D1 protein, rendering the herbicide ineffective, while the photosynthetic function is largely maintained, albeit often with a fitness penalty. nih.govresearchgate.net This specific mutation has been identified in over 60 weed species globally, illustrating a remarkable case of convergent evolution. hracglobal.com While the Ser264Gly substitution is the most common, other mutations in the psbA gene, such as a valine to isoleucine substitution at position 219 (Val219Ile), have been found to confer resistance to other PSII inhibitors. mdpi.comunl.edu

Target-Site Mutation Affected Protein Gene Resulting Amino Acid Change Primary Herbicide Class Affected
Point MutationD1 Protein of Photosystem IIpsbASerine to Glycine at position 264 (Ser264Gly)s-Triazines (e.g., Atrazine, Ametryn)
Point MutationD1 Protein of Photosystem IIpsbAValine to Isoleucine at position 219 (Val219Ile)Phenylureas, some asymmetrical triazines

Non-Target Site Resistance: Enhanced Metabolic Detoxification Pathways

Non-target-site resistance (NTSR) involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. nih.gov One of the primary forms of NTSR is the enhanced metabolic detoxification of the herbicide. nih.govresearchgate.net In this scenario, resistant plants possess enzymes that rapidly break down the herbicide into non-toxic metabolites.

The key enzyme families involved in the metabolic detoxification of triazines like Atrazine and Ametryn are Glutathione (B108866) S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s). nih.govwordpress.com These enzymes catalyze the conjugation of glutathione to the herbicide molecule or its oxidation, respectively, rendering it inactive. nih.gov For instance, atrazine-resistant Palmer amaranth (B1665344) has been observed to conjugate atrazine via enhanced GST-activity at a rate 24 times faster than susceptible plants. nih.gov Similarly, enhanced metabolism of atrazine has been identified in populations of common waterhemp. nih.gov Unlike the highly specific nature of target-site mutations, metabolic resistance can sometimes confer cross-resistance to herbicides from different chemical classes. nih.gov

NTSR Mechanism Enzyme Family Function Herbicide Examples
Enhanced MetabolismGlutathione S-transferases (GSTs)Conjugates glutathione to the herbicide, detoxifying it.Atrazine
Enhanced MetabolismCytochrome P450 monooxygenases (CYP450s)Oxidizes the herbicide, leading to its detoxification.Atrazine, Simazine (B1681756)
Reduced Absorption/TranslocationNot applicableThe herbicide is less readily absorbed or moved within the plant.Atrazine, Diuron

Genetic and Molecular Basis of Resistance Inheritance

The genetic basis of how herbicide resistance is passed through generations is crucial for understanding its spread. The inheritance patterns differ significantly between target-site and non-target-site resistance mechanisms.

Target-site resistance to triazines, resulting from the mutation in the psbA gene, is predominantly inherited maternally. erudit.orgunifr.ch This is because the psbA gene is located in the chloroplast DNA (cpDNA), which, in most higher plants, is passed to the offspring through the maternal line (the ovule). unifr.chtandfonline.com This mode of inheritance means that the resistance trait is not spread via pollen, which can slow its dispersal compared to nuclear-encoded traits. unl.edu An exception to this is found in Abutilon theophrasti (velvetleaf), where atrazine resistance is conferred by a partially dominant nuclear gene. erudit.orgtandfonline.com

In contrast, non-target-site resistance, such as enhanced metabolic detoxification, is typically controlled by nuclear genes. tandfonline.comresearchgate.net The inheritance of these traits can be more complex. In some cases, resistance endowed by enhanced metabolism is controlled by a single, partially dominant nuclear gene. tandfonline.com In other instances, it may be a polygenic trait, resulting from the cumulative effect of several genes, making its evolution and spread more complex to predict. researchgate.net Nuclear inheritance allows for the transfer of resistance through both pollen and seeds, facilitating more rapid and widespread dissemination of the resistance alleles within and between weed populations. tandfonline.com

Ecological and Evolutionary Drivers of Resistance Spread in Agricultural and Natural Systems

The spread of herbicide resistance is a classic example of evolution by natural selection, driven by several interconnected factors within agricultural and natural ecosystems.

The primary driver for the evolution of resistance is intense and repeated selection pressure from the herbicide itself. unl.edunih.gov The continuous use of herbicides from the same mode of action group, such as the triazines in this compound, effectively eliminates susceptible individuals from a weed population, allowing the rare, pre-existing resistant individuals to survive, reproduce, and pass on their resistance genes. unl.eduglobalagriculture.org Over time, this leads to a shift in the population's genetic makeup, resulting in a predominantly resistant population.

Agricultural practices significantly influence this evolutionary process. Monoculture cropping systems, where the same crop and associated herbicide regime are used year after year, create a consistent and strong selection pressure, accelerating the evolution of resistance. sustainability-directory.comumn.edu Reduced tillage practices can also contribute by allowing weed seeds to remain on the soil surface, potentially increasing the density of emerging weeds and the selection pressure from herbicides. sustainability-directory.com

Gene flow, through the movement of pollen or seeds from resistant plants, is another critical factor in the spread of resistance. cambridge.org Resistant seeds can be transported between fields and farms on contaminated agricultural machinery, particularly combines. growiwm.org For nuclear-encoded resistance traits, wind or insect-pollinated weeds can spread resistance over larger distances via pollen. cambridge.org The initial frequency of resistance alleles within a weed population, though often very low, is a fundamental starting point for selection to act upon. cambridge.org Species with high fecundity and large population sizes have a higher probability of containing at least one resistant mutant, even before herbicide application begins. erudit.org

Strategies for Resistance Management from an Academic Perspective

From an academic standpoint, managing herbicide resistance involves strategies aimed at reducing the selection pressure for resistance and preserving the efficacy of existing herbicides. These strategies are based on evolutionary principles.

A cornerstone of resistance management is the diversification of weed control methods. agproud.com This includes rotating crops, which disrupts the life cycles of specific weeds and allows for the use of herbicides with different modes of action. umn.eduagproud.com The rotation of herbicides with different modes of action is also a key tactic. cornell.edu For example, alternating or tank-mixing a Group 5 herbicide like those in this compound with herbicides from other groups (e.g., Group 4 - auxins, or Group 14 - PPO inhibitors) can help control a broader spectrum of weeds and reduce the selection pressure for resistance to any single mode of action. cornell.edunih.gov

Integrated Weed Management (IWM) is a comprehensive approach that combines chemical control with cultural, mechanical, and biological methods. This can include practices like tillage, cover cropping, and adjusting planting dates to give the crop a competitive advantage over weeds. agproud.com The goal of IWM is to reduce the reliance on any single weed control tactic, particularly herbicides, thereby minimizing selection pressure and delaying the evolution of resistance. agproud.com

Understanding Cross-Resistance Patterns with Other Herbicides

Cross-resistance occurs when a weed biotype develops resistance to a specific herbicide and, as a result, also becomes resistant to other herbicides, often from the same chemical family or with the same mode of action, even without prior exposure to them. croplife.org.auunl.edu

In the case of target-site resistance to triazines (the Ser264Gly mutation), there is a high level of cross-resistance to other s-triazine herbicides (like simazine) and a lower level of resistance to asymmetrical triazinones (like metribuzin). researchgate.net However, these biotypes are generally not cross-resistant to chemically different PSII inhibitors such as the phenylureas (e.g., diuron, linuron). hracglobal.comresearchgate.net This is because, while they share the same target protein, their binding sites on the D1 protein only partially overlap. hracglobal.com

Non-target-site resistance, particularly that based on enhanced metabolism, can result in more complex and less predictable cross-resistance patterns. nih.gov The enzymes responsible for detoxifying one herbicide, such as a cytochrome P450, may also be capable of metabolizing herbicides from completely different chemical classes with different modes of action. nih.gov For example, atrazine-adapted soils have shown cross-adaptation with ametryn, but not with the asymmetrical triazine metribuzin. usda.gov In some cases, atrazine-resistant biotypes of velvetleaf did not exhibit cross-resistance to ametryn, cyanazine, or metribuzin, which is contrary to what is seen in most other atrazine-resistant weeds and highlights the variability of resistance mechanisms. cambridge.org

Integrated Weed Management Approaches in Research Frameworks

The emergence and proliferation of herbicide-resistant weed populations necessitate a shift from a singular reliance on chemical control to more holistic and sustainable Integrated Weed Management (IWM) strategies. Research frameworks focusing on the chemical compound "this compound," a formulation containing the active ingredients Ametryn and 2,4-Dichlorophenoxyacetic acid (2,4-D), are increasingly centered on IWM principles to preserve the efficacy of these herbicides and manage resistant biotypes.

The evolution of herbicide resistance is a complex process driven by the intense selection pressure exerted by continuous herbicide use. croplife.org.au Within any weed population, a natural genetic diversity exists, which may include individuals with pre-existing traits that confer resistance to a particular herbicide. croplife.org.au When a herbicide is applied, susceptible individuals are eliminated, while these resistant individuals survive, reproduce, and pass on their resistance traits, leading to a resistant-dominated population over time. croplife.org.au

Mechanisms of Resistance to Ametryn and 2,4-D

The active components of this compound, Ametryn and 2,4-D, belong to different herbicide groups with distinct modes of action, which is a foundational element of its design. Ametryn is a triazine herbicide that inhibits photosynthesis at photosystem II (PSII). caws.org.nz Resistance to triazines was one of the first documented cases of herbicide resistance and is often due to a single nucleotide change in the psbA gene, which codes for the D1 protein in PSII. caws.org.nz This modification prevents the herbicide from binding to its target site. caws.org.nz

2,4-D is a synthetic auxin herbicide that mimics the natural plant hormone auxin, causing uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately leading to their death. highyieldsagro.com Resistance to 2,4-D is more complex and can involve several mechanisms:

Enhanced Metabolism: Resistant weeds may possess an enhanced ability to metabolize the herbicide into non-toxic compounds. This is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s). mdpi.combioone.org

Reduced Translocation: The herbicide may be poorly absorbed or transported within the resistant plant, preventing it from reaching its site of action in sufficient concentrations. mdpi.comnih.gov This has been identified as a resistance mechanism in several dicotyledonous weeds. mdpi.com

Target-Site Modification: While less common for synthetic auxins compared to other herbicide groups, alterations in the auxin-binding proteins, which are the herbicide's target sites, can reduce the herbicide's effectiveness. nih.gov

The development of crops genetically engineered to be resistant to 2,4-D has raised concerns about increased selection pressure, which could accelerate the evolution of 2,4-D-resistant weeds. nih.govpnas.org Globally, 28 species across 16 plant families have evolved resistance to synthetic auxin herbicides, with 16 of those being resistant to 2,4-D specifically. pnas.org

Integrated Weed Management in Research

Research into IWM provides a framework for combining various weed control tactics to manage resistance and improve long-term sustainability. This approach minimizes the reliance on any single method, particularly herbicides. uidaho.edu

Research Findings on IWM with Ametryn and 2,4-D

Studies have demonstrated the benefits of incorporating Ametryn and 2,4-D into IWM programs. For instance, in sugarcane, a major crop where Ametryn is used, research has shown that combining pre-emergence applications of ametryn with other herbicides and mechanical weed control methods like hoeing can provide effective weed control and higher crop yields. isws.org.in One study found that the application of ametryn followed by 2,4-D or metsulfuron (B56326) methyl effectively controlled a range of weeds. isws.org.in Another study highlighted that a combination of Ametryn and atrazine, followed by inter-row cultivation and earthing up, was highly effective for weed control in sugarcane. cabidigitallibrary.org

The following table summarizes findings from a study on integrated weed management in spring-planted sugarcane, demonstrating the efficacy of combining chemical and mechanical methods.

TreatmentWeed Control Efficiency (%)
Three hoeings (30, 60, & 90 Days After Planting)96.5
Metribuzin (0.80 kg/ha ) + two hoeingsVery close to 96.5
Ametryn (2.0 kg/ha ) + two hoeingsVery close to 96.5
Ametryn (2.0 kg/ha ) as pre-emergence followed by 2,4-D (1.0 kg/ha ) at 70 DAPEffective control

Data sourced from a study on integrated weed management in sugarcane. isws.org.in

For 2,4-D, its role in IWM is crucial for managing weeds that have developed resistance to other herbicides. 24d.info It can be used in tank mixes with other herbicides with different modes of action to broaden the spectrum of controlled weeds and reduce the likelihood of resistance evolution. jj-jebagro.comucanr.edu However, the repeated use of any herbicide, including 2,4-D, will inevitably select for resistant individuals. nih.gov Therefore, IWM strategies for 2,4-D also emphasize the importance of non-chemical methods such as:

Crop Rotation: Alternating crops can disrupt the life cycles of specific weeds.

Cover Crops: Planting cover crops can suppress weed growth.

Mechanical Control: Practices like cultivation and hand-weeding remain important components of an IWM program. gov.bc.ca

Research into the genetic and molecular basis of herbicide resistance continues to inform the development of more effective IWM strategies. Understanding the specific resistance mechanisms in a weed population allows for the selection of the most appropriate combination of control tactics. The overarching goal of IWM is to make the cropping system less favorable for weeds and to manage weed populations in a way that is economically viable, environmentally sound, and sustainable in the long term. grdc.com.au

Advanced Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Techniques for Trace Analysis

The detection and quantification of the active ingredients in "Gesapax multi," ametryn (B1665967), and atrazine (B1667683), in environmental samples necessitate highly sensitive and selective analytical methods. Chromatographic techniques, particularly gas and liquid chromatography, are fundamental in this regard due to their ability to separate these compounds from complex matrices and quantify them at trace levels.

Gas Chromatography (GC) Applications and Detector Technologies

Gas chromatography is a well-established technique for the analysis of thermally stable and volatile compounds like ametryn and atrazine. The choice of detector is critical for achieving the required sensitivity and selectivity.

Nitrogen Chemiluminescence Detection (NCD): The Nitrogen Chemiluminescence Detector (NCD) is a nitrogen-specific detector that offers high selectivity for nitrogen-containing compounds like the triazine herbicides ametryn and atrazine. This specificity is advantageous when analyzing complex environmental extracts, as it minimizes interference from non-nitrogen-containing co-extractives. One study demonstrated the feasibility of using GC-NCD for the analysis of prometryn (B1678245), a related s-triazine herbicide, in plant and water samples without interference from other s-triazines, highlighting its potential for ametryn and atrazine analysis. nih.gov

Mass Spectrometry (MS): Coupling gas chromatography with a mass spectrometer (GC-MS) provides a powerful analytical tool for the unequivocal identification and quantification of ametryn and atrazine. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that confirms the identity of the analyte. Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target compounds. wu.ac.th For instance, in the analysis of ametryn, characteristic ions at m/z 227 and 44 can be used for quantification and confirmation, respectively. mdpi.com GC-MS methods have been developed for the simultaneous determination of multiple triazine herbicides, including ametryn and atrazine, in both water and soil samples. weber.hu

A study adapting the QuEChERS method for water analysis utilized GC-MS for the determination of ametryn. The analysis was performed on an Agilent 7890A GC system coupled to a 5975C mass spectrometer. The chromatographic separation was achieved on an HP-5ms capillary column (30 m × 0.25 mm × 0.25 µm). The oven temperature program started at 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. The injector temperature was 250°C, and the transfer line was held at 280°C. Helium was used as the carrier gas at a constant flow of 1.0 mL/min. The mass spectrometer operated in electron impact (EI) mode at 70 eV, with the ion source at 230°C. mdpi.com

Liquid Chromatography (LC) Approaches and Detection Systems

Liquid chromatography is particularly suited for the analysis of a wide range of compounds, including those that are thermally labile or have low volatility.

UV-Photodiode Array (PDA) Detection: High-Performance Liquid Chromatography (HPLC) with a UV-Photodiode Array (PDA) detector is a common technique for the analysis of ametryn and atrazine. spkx.net.cn The PDA detector measures absorbance across a range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment. portico.orgnih.gov A complete resolution of a mixture of triazines, including ametryn and atrazine, was achieved using a mobile phase of 70:30 methanol:water at a flow rate of 1.0 mL/min, with detection at 220 nm. spkx.net.cn

Electrospray Ionization Mass Spectrometry (ESI-MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) using an electrospray ionization (ESI) source is a highly sensitive and selective method for the determination of ametryn and atrazine in environmental matrices. globalresearchonline.netwoah.org This technique offers low detection limits and is capable of analyzing samples with minimal cleanup. One method for the analysis of triazines in drinking water used online preconcentration of a 20 mL sample, achieving sub-parts-per-trillion (pg/mL) detection limits. globalresearchonline.net Another study used LC-MS/MS to investigate the dissipation kinetics of ametryn in maize and soil. woah.org

Sample Preparation and Extraction Protocols for Complex Matrices (e.g., QuEChERS adaptations for aqueous and solid samples)

The effective extraction and cleanup of ametryn and atrazine from complex environmental matrices like soil and water are crucial for accurate analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has been successfully adapted for these matrices. nih.govmdpi.comscielo.br

The QuEChERS procedure generally involves two steps: an initial extraction with acetonitrile (B52724) and partitioning salts (commonly magnesium sulfate (B86663) and sodium chloride), followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. scielo.br

Adaptations for Aqueous Samples: For water samples, the QuEChERS method can be adapted to handle the liquid matrix. One study detailed a method for ametryn in water where a 10 mL water sample was placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. Then, 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride were added, and the tube was shaken vigorously and centrifuged. An aliquot of the supernatant (acetonitrile layer) was then taken for analysis. This particular adaptation for water samples omitted the d-SPE cleanup step. mdpi.com Another protocol for atrazine in water also used a 10 g water sample with 10 mL of acetonitrile, 4 g of MgSO₄, and 1 g of NaCl.

Adaptations for Solid Samples (Soil): When applying QuEChERS to soil, the moisture content is an important consideration. A typical procedure involves weighing 10 g of soil with a known moisture content (or 3 g of dry soil hydrated with 7 mL of water) into a 50 mL centrifuge tube. weber.hu Ten milliliters of acetonitrile are added, and the sample is shaken to extract the pesticides. Subsequently, citrate-buffered QuEChERS salts are added, and the sample is shaken again and centrifuged. For the cleanup step, 1 mL of the supernatant is transferred to a d-SPE tube containing sorbents like primary secondary amine (PSA) and C18 to remove interferences such as organic acids and nonpolar compounds. weber.hu The first application of QuEChERS for pesticide residue analysis in soil was reported in 2008, where it was found to be a highly efficient extraction procedure. nih.gov

Validation Parameters: Selectivity, Linearity, Limits of Detection and Quantification, Accuracy, and Precision

Analytical method validation is essential to ensure the reliability of the data generated. Key parameters include selectivity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analytes in blank matrix samples. For mass spectrometric detection, selectivity is further enhanced by monitoring specific precursor and product ion transitions. mdpi.com

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a series of injections of standard solutions at different concentrations. The linearity is expressed by the coefficient of determination (R²). For ametryn and atrazine, linearity with R² values greater than 0.99 is commonly achieved. mdpi.comspkx.net.cn

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking blank matrix with known concentrations of the analyte. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For trace analysis, recoveries in the range of 70-120% with an RSD below 20% are generally considered acceptable. mdpi.com

The following tables summarize validation data for ametryn and atrazine from various studies.

Table 1: Validation Parameters for Ametryn Analysis

TechniqueMatrixLinearity (R²)LODLOQAccuracy (Recovery %)Precision (RSD %)Reference
QuEChERS-GC-MSWater>0.9918 µg/L60 µg/L98.6 - 109.44.3 - 9.4 mdpi.com
ESI-MSSoy milk powder, wheat, milk0.99820.2 - 0.5 µg/kg0.6 - 1.5 µg/kg81.1 - 109.7N/A spkx.net.cn

Table 2: Validation Parameters for Atrazine Analysis

TechniqueMatrixLinearity (R²)LODLOQAccuracy (Recovery %)Precision (RSD %)Reference
QuEChERS-GC-MSWater & SedimentN/AN/AN/A63 - 116 (Water), 48 - 115 (Sediment)<12 (Water), <16 (Sediment)
ESI-MSSoy milk powder, wheat, milk0.99970.2 - 0.5 µg/kg0.6 - 1.5 µg/kg81.1 - 109.7N/A spkx.net.cn
QuEChERS-UHPLC-MS/MSRiver Water>0.990.01 µg/L0.03 µg/L101.9 - 108.95.8 - 9.8

Methodological Advancements in Metabolite Identification and Characterization

Understanding the environmental fate of ametryn and atrazine requires the identification and characterization of their transformation products or metabolites. Advanced analytical techniques, particularly high-resolution mass spectrometry, have been instrumental in this area.

A study on the degradation of ametryn in maize and soil employed a liquid chromatography system coupled with a time-of-flight mass spectrometer (LC-TOF-MS/MS). nih.gov This high-resolution mass spectrometry technique allows for the accurate mass measurement of parent compounds and their metabolites, facilitating the elucidation of their elemental composition and structure.

In this study, the separation of ametryn and its metabolites was performed on a C18 column with a mobile phase gradient of 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile. The mass spectrometer was equipped with an electrospray ionization source and operated in positive ion mode. By analyzing the ion chromatograms and the MS² fragmentation data, researchers were able to characterize six metabolites and nine conjugates of ametryn in maize and soil. nih.gov The identification of these transformation products is crucial for a comprehensive environmental risk assessment, as they may have different toxicological properties and mobility compared to the parent compounds.

Ecological Interactions and Ecosystemic Responses

Impact on Non-Target Photosynthetic Organisms (e.g., Algae, Aquatic Macrophytes)

The active ingredients in Gesapax multi, Ametryn (B1665967) and 2,4-D, can significantly impact the health and structure of aquatic plant and algal communities. Ametryn, a triazine herbicide, is particularly toxic to photosynthetic organisms due to its specific mode of action. The presence of 2,4-D can further modify these effects, leading to complex interactions that can be either synergistic or antagonistic.

Physiological and Biochemical Responses to Herbicide Exposure

Ametryn's primary mechanism of toxicity is the inhibition of photosynthesis at photosystem II (PSII). This disruption of the electron transport chain leads to a cascade of physiological and biochemical responses in non-target algae and aquatic macrophytes. The blockage of electron flow not only halts energy production but also leads to the formation of reactive oxygen species (ROS), which can cause significant oxidative stress and cellular damage.

Studies have shown that exposure to Ametryn can lead to a rapid decrease in the effective quantum yield of PSII, indicating a reduction in photosynthetic efficiency. This is often accompanied by a decline in chlorophyll (B73375) content and alterations in carotenoid pigments as the organism attempts to cope with the stress.

Table 1: Interaction of Ametryn and 2,4-D on the Toxicity to Water Hyacinth This table illustrates the synergistic and antagonistic effects of Ametryn and 2,4-D on the aquatic macrophyte, water hyacinth. Data is synthesized from research findings on the combined application of these herbicides.

Ametryn Concentration2,4-D ConcentrationObserved Effect on Water HyacinthInteraction Type
Sub-lethalNon-toxicIncreased toxicity and absorption of AmetrynSynergistic
ToxicToxicReduced toxicity compared to Ametryn aloneAntagonistic

Population and Community Level Effects within Aquatic Ecosystems

The physiological and biochemical impacts of this compound's components on individual organisms can translate to broader effects at the population and community levels in aquatic ecosystems. The high toxicity of Ametryn to photosynthetic organisms means that its presence in water bodies can lead to a significant reduction in the abundance and diversity of algae and aquatic macrophytes.

Studies on 2,4-D have shown that at low concentrations, it can sometimes stimulate the growth of certain algal species, potentially leading to shifts in community composition. However, at higher concentrations, 2,4-D has an inhibitory effect and can alter the structure of algal communities, favoring the dominance of more tolerant species. For instance, some research has indicated that heterotrophic taxa of algae may be less affected by high concentrations of 2,4-D compared to other, more sensitive photosynthetic species.

Influence on Soil Microbial Communities and Biogeochemical Processes

The active ingredients of this compound, upon reaching the soil, can influence the structure and function of soil microbial communities, which play a crucial role in nutrient cycling and the degradation of organic compounds.

Role of Microbial Degradation in Environmental Attenuation

Both Ametryn and 2,4-D are susceptible to microbial degradation, which is a key process in their environmental attenuation. A diverse range of soil bacteria and fungi have been identified as capable of degrading 2,4-D, often utilizing it as a source of carbon and energy. This can lead to a temporary increase in the population of these specific degrader microorganisms following the application of the herbicide.

Research has shown that a microbial consortium can efficiently degrade a mixture of Ametryn and 2,4-D, achieving high removal efficiencies for both herbicides. This indicates that in soils with a healthy and diverse microbial community, the components of this compound can be broken down, reducing their persistence. However, Ametryn is noted to be markedly more toxic to microbial communities than 2,4-D, which could potentially inhibit the degradation process, especially at higher concentrations.

Effects on Soil Respiration and Nutrient Cycling

Ametryn has been found to negatively impact microbial biomass carbon and can reduce the potential for inorganic phosphate (B84403) solubilization by soil microorganisms. This suggests that the herbicide can interfere with phosphorus cycling, a critical process for plant nutrition. While the direct impact of the Ametryn and 2,4-D mixture on other nutrient cycles like nitrogen has been less studied, the alteration of the microbial community structure by these herbicides can be expected to have consequences for processes such as nitrification and denitrification.

Table 2: Effects of Ametryn on Soil Microbial Parameters This table summarizes the observed effects of Ametryn on key soil microbial and biogeochemical indicators based on available research.

Microbial ParameterObserved Effect of Ametryn
Microbial Biomass Carbon (MBC)Negative impact
Soil Respiration (Oxygen Uptake)Weak inhibitory to stimulatory (concentration-dependent)
Inorganic Phosphate SolubilizationReduced potential

Interactions with Environmental Factors Modulating Ecological Effects (e.g., Soil Organic Matter, Turbidity, Light Intensity)

The ecological effects of this compound are not static but are influenced by various environmental factors that can alter the bioavailability, persistence, and toxicity of its active ingredients.

In terrestrial environments, soil organic matter plays a critical role. Both Ametryn and 2,4-D can be adsorbed to organic matter particles in the soil. Higher soil organic matter content generally leads to increased adsorption, which can reduce the amount of herbicide available in the soil solution to be taken up by plants or to affect microorganisms. This can decrease the immediate toxicity but may also increase the persistence of the herbicides in the soil. Conversely, higher organic matter can also support a more robust microbial community, potentially leading to enhanced microbial degradation of the herbicides. Studies have shown that the persistence of Ametryn is lowest in soils with the highest organic matter content, suggesting that the stimulation of microbial activity can outweigh the effects of adsorption in the long term.

In aquatic environments, turbidity and light intensity are key factors modulating the effects of this compound, particularly on photosynthetic organisms. High turbidity, caused by suspended sediments or organic matter, can reduce light penetration in the water column. This can offer some protection to algae and aquatic plants from the phototoxicity of PSII-inhibiting herbicides like Ametryn, as their mode of action is light-dependent. However, turbidity can also be associated with higher concentrations of dissolved organic matter, which can adsorb the herbicides and affect their bioavailability.

Light intensity itself is a crucial factor. The toxicity of PSII-inhibiting herbicides is generally greater under high light conditions. This is because the blockage of the electron transport chain under high light leads to a more rapid and severe buildup of reactive oxygen species, causing greater oxidative damage. Therefore, the impact of Ametryn on aquatic photosynthetic organisms is likely to be more severe in clear, shallow waters with high light penetration compared to deep or turbid waters.

Observed Effects on Non-Photosynthetic Organisms in Environmental Contexts (e.g., Invertebrates, Fish)

The active ingredients in this compound, Ametryn and Atrazine (B1667683), have been studied for their effects on a variety of non-photosynthetic aquatic organisms. While both are primarily targeting plant life, their presence in aquatic ecosystems can have direct and indirect consequences for invertebrates and fish.

Ametryn is recognized as being moderately toxic to fish and highly toxic to crustaceans. orst.edu Acute toxicity is typically measured by the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population over a specific period. For fish, the 96-hour LC50 values for Ametryn vary by species. For example, the LC50 for rainbow trout is 8.8 mg/L, while for bluegill it is 4.1 mg/L, and for goldfish, it is 14.1 mg/L. orst.edu Invertebrates, particularly crustaceans, exhibit higher sensitivity to Ametryn. orst.edu The U.S. Environmental Protection Agency (EPA) has noted that while acute and chronic risks to most aquatic species are low, there is an exception for the chronic risk to estuarine and marine invertebrates. epa.gov Studies on the aquatic invertebrate Daphnia similis have shown that even low concentrations of Ametryn (5.00 mg/L) can cause toxic effects on mobility. scispace.com

Atrazine is classified as slightly to moderately toxic to fish in freshwater environments over a four-day or shorter exposure period. fishsens.com However, it is considered highly toxic to freshwater invertebrates and very highly toxic to marine invertebrates. fishsens.com These smaller organisms are crucial components of the aquatic food web, and their decline can have cascading effects on the species that prey on them. fishsens.com Direct adverse effects on aquatic invertebrates and fish have been observed at concentrations of 94 µg/L and higher. core.ac.ukunl.edu Indirect effects can occur at concentrations as low as 20 µg/L, primarily through the reduction of aquatic plants that serve as food and habitat. core.ac.ukunl.eduusgs.gov

Interactive Data Table: Acute Toxicity of Ametryn and Atrazine to Selected Aquatic Organisms

Active IngredientOrganismSpeciesExposure Duration (hours)LC50/EC50Reference
AmetrynFishRainbow Trout (Oncorhynchus mykiss)968.8 mg/L orst.edu
AmetrynFishBluegill (Lepomis macrochirus)964.1 mg/L orst.edu
AmetrynFishGoldfish (Carassius auratus)9614.1 mg/L orst.edu
AmetrynInvertebrateWater Flea (Daphnia similis)-5.00 mg/L (toxic effect on mobility) scispace.com
AtrazineFish-<96Slightly to Moderately Toxic fishsens.com
AtrazineInvertebrateFreshwater Invertebrates-Highly Toxic fishsens.com
AtrazineInvertebrateMarine Invertebrates-Very Highly Toxic fishsens.com

Sublethal Physiological Parameters in Model Organisms

Exposure to concentrations of Ametryn and Atrazine that are not immediately lethal can still induce a range of sublethal physiological effects in model organisms, providing insight into the mechanisms of toxicity.

For Ametryn , studies on zebrafish (Danio rerio) embryos have revealed significant sublethal impacts. Exposure to Ametryn can lead to developmental abnormalities, including edemas and tail deformities. nih.gov The 96-hour median effective concentration (EC50) values for these developmental effects were found to be between 17 and 29 mg/L. nih.gov At a biochemical level, lactate (B86563) dehydrogenase activity was affected at concentrations as low as 4 μg/L, indicating an increased energy demand to cope with the stress induced by the herbicide. nih.gov This suggests that even at environmentally relevant concentrations, Ametryn can have significant physiological consequences for developing fish. nih.gov

Atrazine has been the subject of numerous studies on its sublethal effects. In zebrafish, exposure during embryonic development has been shown to affect the development of young female fish. fishsens.com At a concentration of 30 parts per billion, a portion of female zebrafish exhibited swollen abdomens and an increase in atretic (degenerating) ovarian follicles, a condition linked to effects on the luteinizing hormone (LH) gene, which is crucial for ovulation. fishsens.com In another aquatic model, the crayfish (Faxonius virilis), exposure to environmentally relevant concentrations of Atrazine led to DNA damage in the cells of the hepatopancreas in a dose-dependent manner. nih.gov This damage can impair vital physiological processes such as detoxification, digestion, and molting. nih.gov The fruit fly, Drosophila melanogaster, has also been used as a model organism to study the effects of Atrazine. Chronic exposure was found to decrease the rates of pupation and emergence, and to shorten adult lifespan. nih.gov Interestingly, it also accelerated development time while in some cases leading to a larger body size, suggesting complex interactions with hormonal pathways like the ecdysone (B1671078) signaling pathway. nih.gov

Interactive Data Table: Observed Sublethal Effects of Ametryn and Atrazine in Model Organisms

Active IngredientModel OrganismObserved Sublethal EffectsEffect ConcentrationReference
AmetrynZebrafish (Danio rerio) embryosDevelopmental abnormalities (edemas, tail deformities)17-29 mg/L (96h-EC50) nih.gov
AmetrynZebrafish (Danio rerio) embryosIncreased lactate dehydrogenase activity4 µg/L nih.gov
AtrazineZebrafish (Danio rerio)Swollen abdomens, increased atretic ovarian follicles in females30 ppb fishsens.com
AtrazineCrayfish (Faxonius virilis)DNA damage in hepatopancreas cellsDose-dependent nih.gov
AtrazineFruit Fly (Drosophila melanogaster)Decreased pupation and emergence rates, reduced adult longevity- nih.gov
AtrazineFruit Fly (Drosophila melanogaster)Accelerated development time, altered body size- nih.gov

Ecosystem-Level Responses to Chronic Exposure

The long-term presence of Ametryn and Atrazine in the environment can lead to significant ecosystem-level responses. These responses are often a result of both the direct toxicity to various organisms and the indirect effects stemming from the herbicidal action of these compounds.

Chronic exposure to Ametryn can pose a risk to certain aquatic populations. The EPA has highlighted the potential for chronic risk to estuarine and marine invertebrates from Ametryn exposure. epa.gov While specific, large-scale ecosystem studies on Ametryn are limited, its toxicity to crustaceans and other invertebrates suggests that long-term exposure could alter the community structure of these organisms, impacting the food web. orst.edu

Future Research Trajectories and Knowledge Gaps

Development of Novel Degradation and Remediation Technologies

The environmental fate of ametryn (B1665967) and 2,4-D is a significant area of research, with a focus on developing effective methods to degrade these compounds and remediate contaminated soil and water. While both compounds can be toxic to microbial communities, with ametryn showing markedly higher toxicity than 2,4-D, research has demonstrated that microbial consortia can be developed to achieve high removal efficiencies, up to 97% for both herbicides in laboratory settings. repec.orgresearchgate.net

Future research is trending towards several innovative technologies:

Bioremediation: The use of microorganisms to break down herbicides is a promising and environmentally friendly approach. Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated, including species of Sphingomonas, Pseudomonas, and Cupriavidus. ior.poznan.pl The degradation of ametryn has been observed in fungi such as Metarhizium brunneum, which breaks the compound down into several metabolites. ior.poznan.pl A key area of future research is the development of robust microbial consortia in biofilm reactors, which can offer a stable and efficient method for treating water contaminated with these herbicides. repec.orgior.poznan.plnih.gov Bioaugmentation, the introduction of specific microorganisms to enhance degradation in contaminated sites, is another viable strategy. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment processes that generate highly reactive radicals to degrade organic pollutants. For 2,4-D and ametryn, AOPs such as UV/H₂O₂ and photo-Fenton processes have shown high degradation efficiencies. researchgate.net The photo-Fenton process, in particular, is considered a viable option for degrading 2,4-D, with the potential for high mineralization rates. Research is ongoing to optimize these processes for real-world applications and to reduce energy costs associated with methods like ozonation.

Nanotechnology: The application of nanomaterials in environmental remediation is a rapidly growing field. Iron nanoparticles have been successfully used as a heterogeneous Fenton catalyst for the oxidation of a mixture of herbicides including ametryn and 2,4-D, achieving complete degradation and significant mineralization. ior.poznan.pl Future research will likely focus on developing more efficient and cost-effective nanomaterials and addressing any potential ecotoxicological risks associated with their use.

Remediation TechnologyTarget Compound(s)Key FindingsFuture Research Direction
Bioremediation Ametryn, 2,4-DMicrobial consortia in biofilm reactors can achieve up to 97% removal efficiency. repec.orgresearchgate.netDevelopment of robust consortia for in-situ applications and bioaugmentation strategies.
Advanced Oxidation Ametryn, 2,4-DUV/H₂O₂ and photo-Fenton processes show high degradation and mineralization rates.Optimization for cost-effectiveness and application to real-world contaminated sites.
Nanotechnology Ametryn, 2,4-DIron nanoparticles effectively catalyze the oxidation of both herbicides. ior.poznan.plSynthesis of novel, highly efficient nanomaterials and assessment of their environmental impact.

Predictive Modeling of Environmental Fate and Resistance Dynamics in Changing Climates

Climate change is predicted to have a significant impact on the environmental behavior of herbicides and the evolution of weed resistance. mdpi.com Increased temperatures can alter the degradation rates of herbicides in soil and water. For instance, the half-life of 2,4-D has been shown to decrease at higher temperatures. nih.gov

A critical knowledge gap exists in the predictive modeling of the combined effects of climate change on the fate of ametryn and 2,4-D and the corresponding resistance dynamics in weed populations. Future research should focus on developing sophisticated models that can:

Integrate climate variables: These models should incorporate projections for temperature, precipitation, and soil moisture to predict how the persistence, mobility, and bioavailability of ametryn and 2,4-D will change in different agricultural regions.

Simulate resistance evolution: By combining ecological and genetic parameters of weed species with various herbicide application scenarios under different climate models, researchers can better predict the likelihood and rate of resistance development. isws.org.in

Inform management strategies: The outputs of these models will be invaluable for developing proactive and regionally specific weed management strategies that can mitigate the impacts of climate change on herbicide efficacy and resistance.

Advanced Omics Approaches in Mechanistic Studies

Understanding the molecular mechanisms of herbicide biodegradation and weed resistance is crucial for developing novel solutions. Advanced "omics" technologies, such as proteomics, transcriptomics, and metabolomics, offer powerful tools to investigate these complex biological processes at a systems level.

Proteomics and Transcriptomics in Biodegradation: These approaches can identify the specific enzymes and genetic pathways involved in the microbial degradation of ametryn and 2,4-D. For example, transcriptomic analysis can reveal which genes are upregulated in a microorganism in the presence of the herbicide, providing clues to the degradative pathways. While much is known about the genes involved in 2,4-D degradation (e.g., the tfd genes), further multi-omics research is needed to understand the evolution of these catabolic pathways. nih.gov

Metabolomics in Resistance: Metabolomic profiling can identify the biochemical changes that occur in resistant weed biotypes. By comparing the metabolic fingerprints of susceptible and resistant populations, researchers can pinpoint the detoxification pathways that confer resistance. For instance, metabolomic studies can reveal how resistant plants metabolize herbicides into non-toxic compounds. nih.gov This knowledge is essential for developing strategies to overcome resistance, such as the use of synergists that inhibit these detoxification pathways.

Development of Sustainable Agrochemical Paradigms and Decision Support Systems

The long-term sustainability of agriculture requires a shift away from a sole reliance on chemical herbicides towards more integrated and intelligent weed management systems.

Decision Support Systems (DSS): DSS are computer-based tools that can help farmers make more informed and sustainable weed management decisions. wikifarmer.com These systems integrate data on weed biology, crop type, soil conditions, and weather to provide tailored recommendations for herbicide application, including the optimal timing and rate. repec.org Future DSS should incorporate predictive models for herbicide fate and resistance dynamics under changing climates to provide even more robust and forward-looking advice. repec.org

Precision Agriculture: Technologies such as GPS-guided sprayers and weed-sensing systems allow for the targeted application of herbicides only where they are needed, a practice known as spot-spraying. agtechlogic.comyoutube.com This can significantly reduce the total amount of herbicide used, minimizing environmental contamination and selection pressure for resistance. agtechlogic.comyoutube.comfarms.com Research has shown that precision spraying can reduce chemical use by up to 90% in some cases. agtechlogic.comyoutube.com The continued development and adoption of these technologies are key to a more sustainable use of herbicides like Gesapax multi.

Integrated Weed Management (IWM): IWM combines various weed control methods, including cultural practices (e.g., crop rotation), mechanical control, and the judicious use of herbicides. The goal of IWM is to manage weed populations in a way that is economically viable, environmentally sound, and sustainable in the long term. Future research should focus on developing and promoting IWM strategies that are specifically tailored to the weed spectrum and cropping systems where this compound is used.

Sustainable ParadigmDescriptionFuture Research Focus
Decision Support Systems (DSS) Computer-based tools providing tailored weed management recommendations. wikifarmer.comIntegration of climate change models and resistance prediction.
Precision Agriculture Targeted herbicide application using technologies like GPS and sensors. farms.comDevelopment of more accurate weed detection and automated spraying systems.
Integrated Weed Management (IWM) Combination of cultural, mechanical, and chemical weed control methods.Development of system-specific IWM strategies for crops where this compound is used.

Q & A

Basic Research Questions

Q. What experimental designs are commonly employed to evaluate the efficacy of Gesapax Multi in controlling weeds like Cyperus rotundus?

  • Methodological Answer : Randomized complete block designs (RCBD) are standard for field trials, as demonstrated in sugarcane studies. For example, trials conducted over two growing seasons assessed weed density, crop yield, and sucrose content. Treatments included this compound at varying doses (e.g., 4 kg ha⁻¹) and combinations with surfactants or other herbicides. Replication and randomization ensure statistical validity, with post-hoc analyses (e.g., Tukey tests) comparing treatment means .

Q. How do researchers quantify the impact of this compound on sugarcane yield and sucrose content?

  • Methodological Answer : Yield (t ha⁻¹) is measured at harvest using standardized scales, while sucrose content (%) is determined via polarimetry. For example, in a 2006–2007 trial, 13 stems per treatment were homogenized, blended, and analyzed using lead subacetate filtration and polarimeter readings. ANOVA and Tukey tests (p ≤ 0.05) were applied to assess significance, with software like Experimental Designs 2.5 facilitating data analysis .

Q. What are the methodological standards for applying this compound in pre- and post-emergent weed control?

  • Methodological Answer : Pre-emergent applications (e.g., Gesapax Combi 80 ph at 4 kg ha⁻¹) are typically diluted in 400 L water and applied before weed germination. Post-emergent formulations (e.g., Gesapax H with 2,4-D) require precise timing to avoid crop phytotoxicity. Field trials emphasize uniform sprayer calibration and environmental monitoring (e.g., soil moisture, temperature) to ensure reproducibility .

Advanced Research Questions

Q. How can this compound application rates be optimized when combined with surfactants to improve herbicide efficiency?

  • Methodological Answer : Surfactants (0.01–0.5% concentration) enhance herbicide absorption. A study demonstrated that Gesapax Combi at 2.5 kg ha⁻¹ with 0.5% surfactant achieved higher sugarcane yields and cost-benefit ratios than the standard 3.5 kg ha⁻¹ dose. Researchers should conduct dose-response experiments with surfactants like alkylphenol ethoxylates, measuring weed mortality and crop productivity metrics .

Q. What statistical frameworks address contradictory data on this compound’s efficacy across studies?

  • Methodological Answer : Meta-analyses or mixed-effects models can resolve discrepancies. For instance, conflicting results on weed suppression (e.g., higher efficacy in sandy soils vs. clay soils) may require subgroup analyses. Bayesian approaches or sensitivity analyses (e.g., Monte Carlo simulations) can quantify uncertainty in variables like rainfall or soil pH .

Q. What methodologies assess the long-term ecological impacts of this compound in agroecosystems?

  • Methodological Answer : Longitudinal studies should monitor soil microbial diversity, herbicide residues (via HPLC), and non-target plant species. For example, multi-year trials in sugarcane fields can track changes in soil organic carbon and microbial biomass. Ecotoxicological assays (e.g., Daphnia magna bioassays) evaluate aquatic ecosystem risks from runoff .

Q. How do researchers evaluate synergistic effects of this compound in herbicide mixtures (e.g., with Gesaprim or 2,4-D)?

  • Methodological Answer : Isobolographic analysis or Colby’s method quantifies synergy. For example, a 2015 study combined this compound with Gesaprim (atrazine) and measured weed control efficacy using a synergistic ratio (SR). Greenhouse dose-response curves and field validations are critical to confirm lab findings .

Key Considerations for Methodological Rigor

  • Data Collection : Use standardized protocols for weed density counts (e.g., quadrat sampling) and sucrose measurements to ensure cross-study comparability .
  • Ethical Compliance : Adhere to herbicide application guidelines (e.g., WHO recommendations) and obtain permits for environmental sampling .
  • Reproducibility : Publish raw data (e.g., weed counts, soil properties) in supplementary materials with clear metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.